molecular formula C5H14Cl2N2O B12936944 (S)-Morpholin-2-ylmethanamine dihydrochloride

(S)-Morpholin-2-ylmethanamine dihydrochloride

Cat. No.: B12936944
M. Wt: 189.08 g/mol
InChI Key: AUAQVMYVCNAOQN-XRIGFGBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Morpholin-2-ylmethanamine dihydrochloride is a chiral amine compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a morpholine ring and an amine group, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Morpholin-2-ylmethanamine dihydrochloride typically involves the reaction of morpholine with formaldehyde and hydrogen chloride. The process can be summarized as follows:

    Formation of Intermediate: Morpholine reacts with formaldehyde to form an intermediate compound.

    Amine Formation: The intermediate is then treated with hydrogen chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: Where the reactants are mixed and allowed to react over a specified period.

    Continuous Flow Reactors: Where reactants are continuously fed into the reactor, and products are continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-Morpholin-2-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

    Oxidation: Produces oxides and hydroxylamines.

    Reduction: Yields secondary amines.

    Substitution: Forms substituted morpholine derivatives.

Scientific Research Applications

(S)-Morpholin-2-ylmethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-Morpholin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It can interact with receptors, altering their signaling pathways and physiological responses.

Comparison with Similar Compounds

(S)-Morpholin-2-ylmethanamine dihydrochloride can be compared with other similar compounds, such as:

    Morpholine: A simpler structure lacking the amine group.

    Piperazine: Contains a similar ring structure but with different functional groups.

    N-Methylmorpholine: A methylated derivative of morpholine.

Uniqueness

The uniqueness of this compound lies in its chiral nature and the presence of both a morpholine ring and an amine group, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C5H14Cl2N2O

Molecular Weight

189.08 g/mol

IUPAC Name

[(2S)-morpholin-2-yl]methanamine;dihydrochloride

InChI

InChI=1S/C5H12N2O.2ClH/c6-3-5-4-7-1-2-8-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m0../s1

InChI Key

AUAQVMYVCNAOQN-XRIGFGBMSA-N

Isomeric SMILES

C1CO[C@H](CN1)CN.Cl.Cl

Canonical SMILES

C1COC(CN1)CN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.